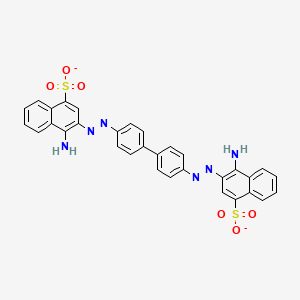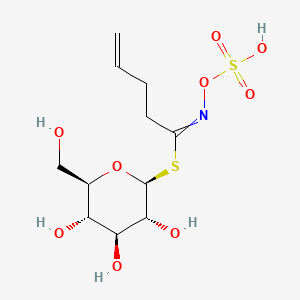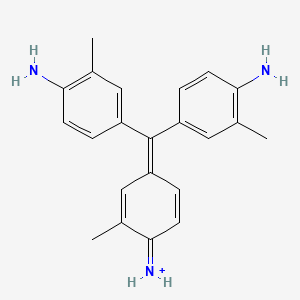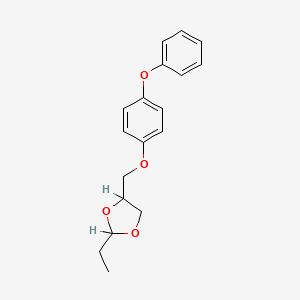![molecular formula C19H13ClN4O2 B1228816 N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine is an imidazopyridine.
Scientific Research Applications
Peripheral Benzodiazepine Receptor Probes
Imidazo[1,2-a]pyridines, including derivatives similar to N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine, have been synthesized and evaluated as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) in vivo using SPECT (Single Photon Emission Computed Tomography). These compounds exhibit high affinity and selectivity for PBR, making them useful for studying PBRs in neurological and psychiatric disorders (Katsifis et al., 2000).
Antiulcer Agent Development
Imidazo[1,2-a]pyridines have been explored as antiulcer agents. Certain derivatives substituted at the 3-position of imidazo[1,2-a]pyridines have been synthesized with potential for use as antisecretory and cytoprotective agents against ulcers. These compounds, including those structurally related to this compound, showed good cytoprotective properties in preclinical models (Starrett et al., 1989).
Development of Fluorescent Probes
Some derivatives of imidazo[1,2-a]pyridines have been demonstrated to be efficient fluorescent probes for mercury ions. This application is significant for environmental monitoring and biological research, where sensitive detection of heavy metals like mercury is crucial (Shao et al., 2011).
Antimicrobial Research
Research on imidazo[1,2-a]pyridines includes the development of novel antibacterial agents. New series of derivatives, including those structurally related to this compound, have been synthesized and shown to possess antimicrobial activity against various bacterial strains, highlighting their potential as therapeutic agents in combating drug-resistant infections (Mallemula et al., 2015).
Properties
Molecular Formula |
C19H13ClN4O2 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H13ClN4O2/c20-12-4-7-17-23-18(14-3-1-2-8-21-14)19(24(17)10-12)22-13-5-6-15-16(9-13)26-11-25-15/h1-10,22H,11H2 |
InChI Key |
RZZMLQUIUHVURI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=CC=N5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=CC=N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[2-(Diethylamino)-9-methyl-4-oxo-3-pyrido[1,2-a]pyrimidinyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228741.png)

![2-[(3-ethyl-7-methyl-4-oxo-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1228746.png)


![4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1228755.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B1228756.png)
![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)
![3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea](/img/structure/B1228758.png)

![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)
